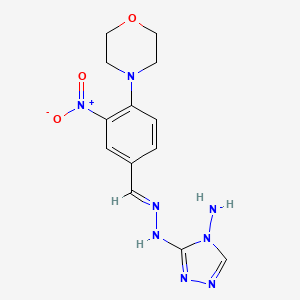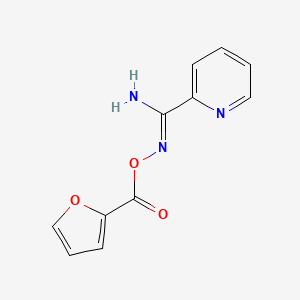![molecular formula C21H31NO2 B5774223 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as ADEMETHIONINE, is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is a derivative of S-Adenosyl methionine (SAMe) and has been found to have a similar mechanism of action.
Mecanismo De Acción
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE acts as a methyl donor and participates in various biochemical reactions. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the metabolism of homocysteine, which is a risk factor for cardiovascular disease. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have various biochemical and physiological effects. It has been shown to improve liver function and reduce liver damage in animal models of liver disease. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have antidepressant effects and improve mood in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models and human clinical trials, which provide a wealth of data on its potential therapeutic effects. However, there are also limitations to using 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE. One area of research is the development of more efficient synthesis methods that can produce 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE at a lower cost. Another area of research is the investigation of the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for different conditions. Finally, the potential of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for the treatment of other diseases, such as cancer and autoimmune disorders, should be explored.
Métodos De Síntesis
The synthesis of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE involves the reaction of 2-adamantylamine with 3,4-dimethoxyphenylacetaldehyde. This reaction is catalyzed by boron trifluoride etherate and yields 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE as the final product. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been used in scientific research as a potential therapeutic agent for various conditions. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of liver diseases, neurodegenerative disorders, and depression.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyladamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-22(7-6-14-4-5-19(23-2)20(13-14)24-3)21-17-9-15-8-16(11-17)12-18(21)10-15/h4-5,13,15-18,21H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXLXXUIXEVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)


![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)



![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
